N-[3-[(4-bromobenzoyl)amino]propyl]-N'-[3-(5-methyltetrazol-1-yl)phenyl]oxamide
Description
N-[3-[(4-bromobenzoyl)amino]propyl]-N’-[3-(5-methyltetrazol-1-yl)phenyl]oxamide is a complex organic compound that features a bromobenzoyl group, a propyl chain, and a methyltetrazolylphenyl group
Properties
IUPAC Name |
N-[3-[(4-bromobenzoyl)amino]propyl]-N'-[3-(5-methyltetrazol-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN7O3/c1-13-25-26-27-28(13)17-5-2-4-16(12-17)24-20(31)19(30)23-11-3-10-22-18(29)14-6-8-15(21)9-7-14/h2,4-9,12H,3,10-11H2,1H3,(H,22,29)(H,23,30)(H,24,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOHQXGIJBXKCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)NC(=O)C(=O)NCCCNC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(4-bromobenzoyl)amino]propyl]-N’-[3-(5-methyltetrazol-1-yl)phenyl]oxamide typically involves multiple steps:
Formation of the Bromobenzoyl Intermediate: The initial step involves the bromination of benzoyl chloride to form 4-bromobenzoyl chloride.
Amidation Reaction: The 4-bromobenzoyl chloride is then reacted with 3-aminopropylamine to form N-(4-bromobenzoyl)-3-aminopropylamine.
Tetrazole Formation: Separately, 3-aminophenyl is reacted with sodium azide and a suitable catalyst to form 3-(5-methyltetrazol-1-yl)phenylamine.
Final Coupling: The final step involves coupling N-(4-bromobenzoyl)-3-aminopropylamine with 3-(5-methyltetrazol-1-yl)phenylamine under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(4-bromobenzoyl)amino]propyl]-N’-[3-(5-methyltetrazol-1-yl)phenyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the bromobenzoyl group or the tetrazole ring.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the bromobenzoyl or tetrazole groups.
Substitution: Substituted derivatives where the bromine atom is replaced by another functional group.
Scientific Research Applications
N-[3-[(4-bromobenzoyl)amino]propyl]-N’-[3-(5-methyltetrazol-1-yl)phenyl]oxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties.
Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[3-[(4-bromobenzoyl)amino]propyl]-N’-[3-(5-methyltetrazol-1-yl)phenyl]oxamide involves its interaction with specific molecular targets. The bromobenzoyl group may interact with enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and result in specific biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-[(4-chlorobenzoyl)amino]propyl]-N’-[3-(5-methyltetrazol-1-yl)phenyl]oxamide
- N-[3-[(4-fluorobenzoyl)amino]propyl]-N’-[3-(5-methyltetrazol-1-yl)phenyl]oxamide
- N-[3-[(4-iodobenzoyl)amino]propyl]-N’-[3-(5-methyltetrazol-1-yl)phenyl]oxamide
Uniqueness
The presence of the bromine atom in the bromobenzoyl group imparts unique reactivity and interaction properties to N-[3-[(4-bromobenzoyl)amino]propyl]-N’-[3-(5-methyltetrazol-1-yl)phenyl]oxamide. This makes it distinct from its chlorinated, fluorinated, or iodinated analogs, which may exhibit different chemical and biological behaviors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
